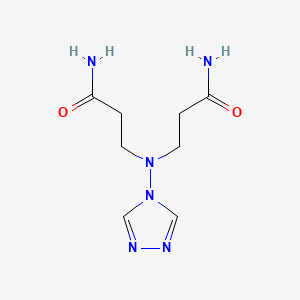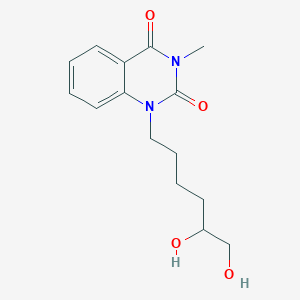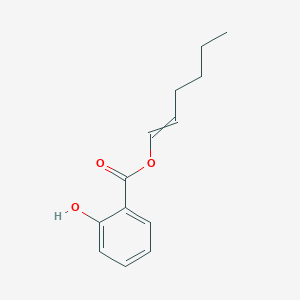
Propanamide, 3,3'-(4H-1,2,4-triazol-4-ylimino)bis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propanamide, 3,3’-(4H-1,2,4-triazol-4-ylimino)bis-: is a compound that belongs to the class of organic compounds known as triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of two triazole rings connected by a propanamide group. Triazoles are known for their wide range of biological activities and are commonly used in medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Propanamide, 3,3’-(4H-1,2,4-triazol-4-ylimino)bis- typically involves the reaction of succinic anhydride with aminoguanidine hydrochloride and a variety of amines. The choice of pathway and sequence of reagent introduction depends on the nucleophilicity of the amine. One common method starts with the preparation of N-guanidinosuccinimide, which then reacts with amines under microwave irradiation to afford the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of microwave irradiation can be advantageous in industrial settings due to its efficiency and ability to reduce reaction times .
Analyse Chemischer Reaktionen
Types of Reactions: Propanamide, 3,3’-(4H-1,2,4-triazol-4-ylimino)bis- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The triazole rings can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole oxides, while reduction can produce triazole amines .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, Propanamide, 3,3’-(4H-1,2,4-triazol-4-ylimino)bis- is used as a building block for the synthesis of various bioactive triazole-fused heterocycles. These heterocycles have applications in the development of new pharmaceuticals .
Biology: The compound has been studied for its potential biological activities, including antiviral, antibacterial, antifungal, anticancer, and anticonvulsant properties. It has shown promise as a potent inhibitor of kinases, lysine-specific demethylase 1, and acidic mammalian chitinase .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its ability to inhibit specific enzymes and proteins makes it a candidate for drug development .
Industry: In the industrial sector, the compound can be used in the production of various chemical intermediates and as a catalyst in organic reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides: These compounds share a similar triazole structure and have comparable biological activities.
Bis(4-(4H-1,2,4-triazol-4-yl)phenyl)methane: This compound also contains triazole rings and is used in the synthesis of coordination polymers.
Uniqueness: Propanamide, 3,3’-(4H-1,2,4-triazol-4-ylimino)bis- is unique due to its specific structure, which allows it to interact with a wide range of molecular targets. Its dual triazole rings provide versatility in chemical reactions and biological activities, making it a valuable compound in various fields of research .
Eigenschaften
| 131706-28-0 | |
Molekularformel |
C8H14N6O2 |
Molekulargewicht |
226.24 g/mol |
IUPAC-Name |
3-[(3-amino-3-oxopropyl)-(1,2,4-triazol-4-yl)amino]propanamide |
InChI |
InChI=1S/C8H14N6O2/c9-7(15)1-3-13(4-2-8(10)16)14-5-11-12-6-14/h5-6H,1-4H2,(H2,9,15)(H2,10,16) |
InChI-Schlüssel |
VNHCEUAHFHWUNE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NN=CN1N(CCC(=O)N)CCC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Acetamide, n-[2-(5-bromo-1h-pyrrolo[2,3-b]pyridin-3-yl)ethyl]-](/img/structure/B14264492.png)

![Diethyl [amino(4-fluorophenyl)methyl]phosphonate](/img/structure/B14264504.png)
![4-{[1-(Triphenylmethyl)-1H-imidazol-4-yl]methyl}piperidine](/img/structure/B14264509.png)
![Dimethyl [(8-hydroxyquinolin-2-yl)methyl]propanedioate](/img/structure/B14264528.png)
![3-[(4-Methylphenyl)sulfanyl]cyclopentan-1-one](/img/structure/B14264561.png)

![8-Methylpyrido[1,2-a]azepin-6(7H)-one](/img/structure/B14264571.png)
